

mass spectrometry analysis of 6-Bromo-triazolo[4,3-b]pyridazine

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Compound of Interest

Compound Name: 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[4][5][6] Intended for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the underlying principles and rationale, ensuring a robust and reproducible analytical approach.

Introduction: The Significance of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, frequently incorporated into molecules designed as kinase inhibitors for oncology applications and other therapeutic areas.[5][6] The bromine substituent on this core, creating 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, serves as a crucial chemical handle for further synthetic modifications (e.g., cross-coupling reactions) and can significantly influence the compound's pharmacological properties.

Accurate characterization and quantification of this molecule are paramount during synthesis, purification, and metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose due to its high sensitivity, specificity, and ability to provide structural information.

Table 1: Physicochemical Properties of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 115127-23-6 | [7][8] |
| Molecular Formula | C ₅ H ₃ BrN ₄ | [7] |
| Molecular Weight | ~199.01 g/mol | [3][8] |
| Appearance | Off-white solid | [7] |
| Storage | 2-8°C, Inert atmosphere | [8] |

Core Principles: The Isotopic Signature of Bromine

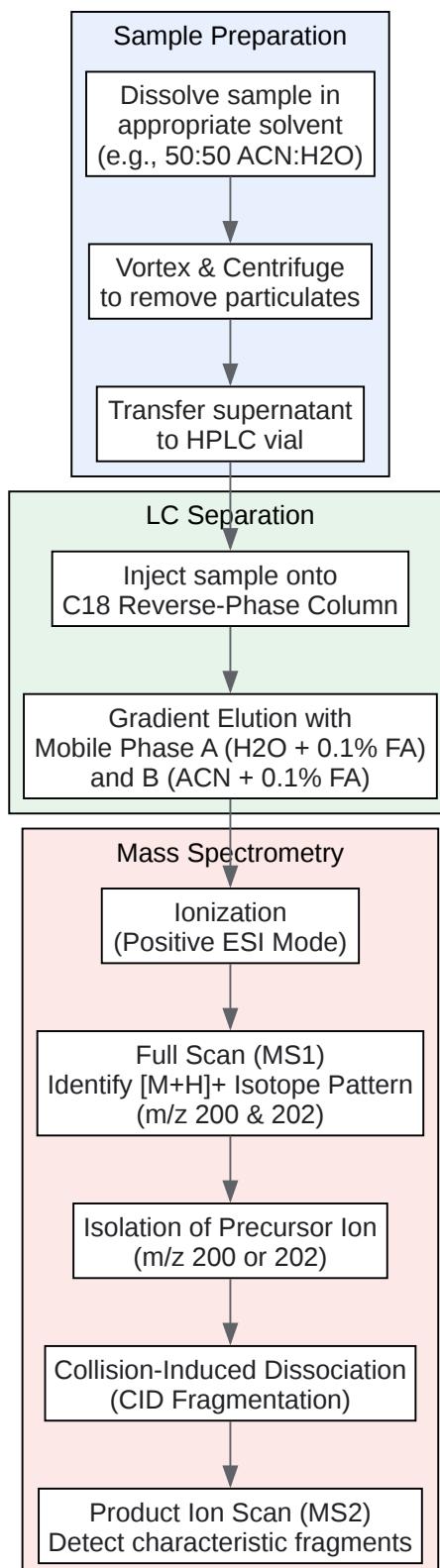
The most critical aspect of analyzing 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine by mass spectrometry is understanding the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio (roughly 50.5% to 49.5%).[2][9]

This natural distribution has a profound and predictable effect on the mass spectrum. Any ion containing a single bromine atom will appear not as a single peak, but as a pair of peaks (a doublet) separated by 2 mass-to-charge units (m/z). These two peaks, referred to as the M and M+2 peaks, will have nearly identical intensities.[10][11] This 1:1 doublet is a hallmark signature that provides immediate, high-confidence confirmation of the presence of one bromine atom in the detected ion.[10]

Experimental Workflow: A Validated LC-MS/MS Approach

A typical analysis involves separating the analyte from a mixture using High-Performance Liquid Chromatography (HPLC) followed by detection and fragmentation using tandem mass

spectrometry (MS/MS).



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Caption: High-level workflow for the LC-MS/MS analysis of the target compound.

Detailed Experimental Protocol

This protocol outlines a robust method for the analysis. Optimization is recommended based on the specific instrumentation used.

1. Sample Preparation:

- Prepare a stock solution of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine at 1 mg/mL in a suitable organic solvent (e.g., DMSO or Methanol).
- Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Rationale: Using the initial mobile phase as the diluent prevents peak distortion during injection. Formic acid is added to promote protonation, which is essential for positive mode electrospray ionization (ESI).

2. Liquid Chromatography (LC) Parameters:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient: A typical gradient would be 5% B to 95% B over 5-7 minutes.
- Rationale: A C18 column provides excellent retention for moderately polar heterocyclic compounds. A gradient elution is crucial for separating the analyte from potential impurities and ensuring it elutes as a sharp peak, which maximizes sensitivity.

3. Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Rationale: The triazolopyridazine core contains multiple nitrogen atoms that are readily protonated in the acidic mobile phase, making positive ESI the ideal, high-efficiency ionization method.
- Scan Mode: Full Scan (MS1) followed by tandem MS (MS/MS) or Product Ion Scan.
- MS1 Scan Range: m/z 100-300. This range comfortably covers the expected protonated molecular ions.
- Precursor Ions for MS/MS: m/z 200.0 ($[C_5H_4^{79}BrN_4]^+$) and m/z 202.0 ($[C_5H_4^{81}BrN_4]^+$).
- Collision Energy: This must be optimized empirically. Start with a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Table 2: Suggested LC-MS/MS Parameters for Analysis

| Parameter | Setting | Rationale |
|-------------------|---------------------|--|
| Ionization Mode | ESI Positive | Efficient protonation of heterocyclic nitrogens. |
| Capillary Voltage | 3500 - 4500 V | Standard range for stable electrospray. |
| Drying Gas Temp. | 300 - 350 °C | Ensures efficient desolvation of ions. |
| Drying Gas Flow | 8 - 12 L/min | Aids in desolvation. |
| Precursor Ions | m/z 200.0 and 202.0 | Protonated molecular ions with ^{79}Br and ^{81}Br isotopes. |
| Collision Gas | Nitrogen or Argon | Standard inert gas for CID. |
| Collision Energy | 10 - 40 eV (Ramp) | Must be optimized to achieve desired fragmentation. |

Data Interpretation: Deciphering the Mass Spectrum Expected Full Scan (MS1) Spectrum

The primary observation in the full scan spectrum will be the protonated molecular ion, $[M+H]^+$. Due to the bromine isotopes, this will appear as a doublet:

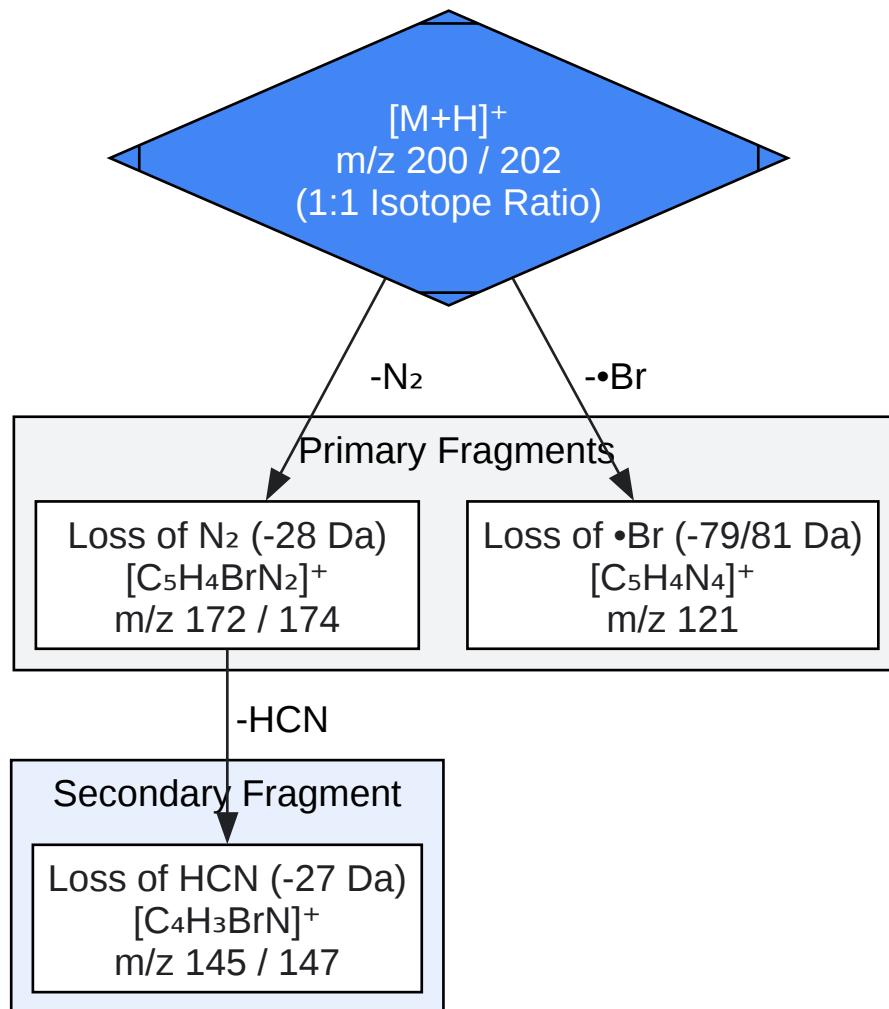
- A peak at $m/z \approx 200.0$ corresponding to the molecule containing the ^{79}Br isotope.
- A peak at $m/z \approx 202.0$ corresponding to the molecule containing the ^{81}Br isotope.
- The relative intensity of these two peaks will be approximately 1:1.[\[1\]](#)[\[2\]](#)[\[10\]](#)

Proposed Fragmentation Pathway (MS/MS)

Fragmentation of the $[M+H]^+$ precursor ion (m/z 200 or 202) provides structural confirmation. While experimental data for this specific molecule is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of triazole and pyridazine ring systems.[\[12\]](#)[\[13\]](#)[\[14\]](#) The fused heterocyclic core is relatively stable, but specific neutral losses are expected.

Key Fragmentation Steps:

- Loss of Molecular Nitrogen (N_2): The triazole ring can undergo cleavage, leading to the loss of a stable N_2 molecule (28 Da). This is a common fragmentation pathway for triazole-containing compounds.[\[13\]](#)
- Loss of Bromine Radical ($\bullet\text{Br}$): Homolytic cleavage can result in the loss of the bromine radical (79 or 81 Da). The resulting fragment would lose the characteristic isotopic signature.[\[1\]](#)[\[11\]](#)
- Loss of Hydrogen Cyanide (HCN): Fragmentation of the nitrogen-containing rings can also lead to the elimination of HCN (27 Da).[\[15\]](#)[\[16\]](#)



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Caption: Proposed MS/MS fragmentation pathway for 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

Table 3: Expected Fragment Ions and Their Significance

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
|---------------------|--------------------|------------------------|---|
| 200 / 202 | 172 / 174 | N ₂ (28 Da) | Characteristic loss from the triazole ring. The 1:1 bromine isotope pattern is retained. |
| 200 / 202 | 121 | •Br (79 / 81 Da) | Loss of the bromine atom. The resulting fragment at m/z 121 will be a singlet (no isotope pattern). |
| 172 / 174 | 145 / 147 | HCN (27 Da) | Subsequent fragmentation of the remaining heterocyclic structure. The bromine pattern is retained. |

Conclusion

The mass spectrometric analysis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is a clear and robust process, anchored by the unmistakable 1:1 isotopic signature of the bromine atom. By employing a validated LC-MS/MS method with positive mode ESI, researchers can achieve high-confidence identification and structural elucidation. The interpretation of the fragmentation pattern, characterized by predictable neutral losses of N₂ and •Br, provides orthogonal confirmation of the molecular structure. This guide provides the foundational knowledge and practical framework necessary for scientists to develop and execute reliable analytical methods for this important class of molecules.

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